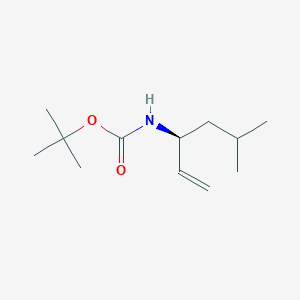
tert-Butyl (S)-(5-methylhex-1-en-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-(5-methylhex-1-en-3-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(5-methylhex-1-en-3-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc2O. Common bases used include triethylamine (Et3N) or sodium hydroxide (NaOH). The reaction proceeds as follows:
- Dissolve the amine in an appropriate solvent such as dichloromethane (DCM).
- Add the base to the solution.
- Slowly add di-tert-butyl dicarbonate to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature until completion.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and flow rates, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-(5-methylhex-1-en-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
tert-Butyl (S)-(5-methylhex-1-en-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis. The tert-butyl group can be easily removed under acidic conditions, making it useful for multi-step synthesis.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to release active compounds under specific conditions.
Industry: Utilized in the production of polymers and coatings, where its stability and reactivity are advantageous.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(5-methylhex-1-en-3-yl)carbamate involves the formation of a carbamate ester, which can undergo hydrolysis to release the active amine. The tert-butyl group provides steric hindrance, protecting the amine from premature reactions. The hydrolysis of the carbamate ester is typically catalyzed by acids or enzymes, leading to the release of the active amine, which can then interact with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl N-phenylcarbamate: Used in the synthesis of pharmaceuticals and agrochemicals.
tert-Butyl N-methylcarbamate: Employed in the production of pesticides.
Uniqueness
tert-Butyl (S)-(5-methylhex-1-en-3-yl)carbamate is unique due to its specific structure, which includes a chiral center and an unsaturated hexyl chain. This structure provides distinct reactivity and stability compared to other carbamates. The presence of the chiral center allows for the synthesis of enantiomerically pure compounds, which is important in pharmaceutical applications.
Properties
CAS No. |
107202-41-5 |
|---|---|
Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-5-methylhex-1-en-3-yl]carbamate |
InChI |
InChI=1S/C12H23NO2/c1-7-10(8-9(2)3)13-11(14)15-12(4,5)6/h7,9-10H,1,8H2,2-6H3,(H,13,14)/t10-/m1/s1 |
InChI Key |
OOYLKAHPLMLJPK-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C=C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C=C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


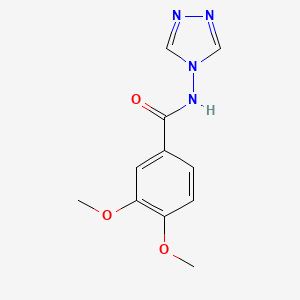

![2,6-Di-tert-butyl-4-[(3,4-dimethoxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14143192.png)
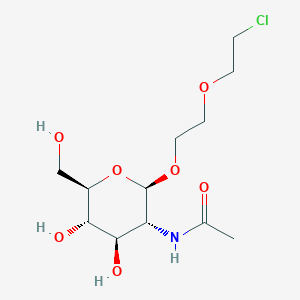
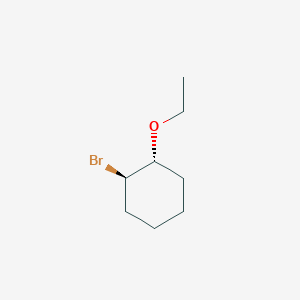
![N-[3-(morpholin-4-yl)propyl]-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B14143203.png)
![N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14143210.png)
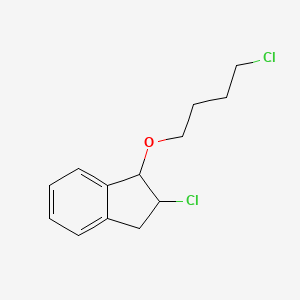
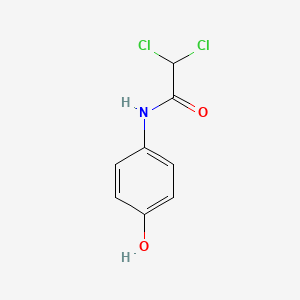
![4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14143231.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B14143236.png)
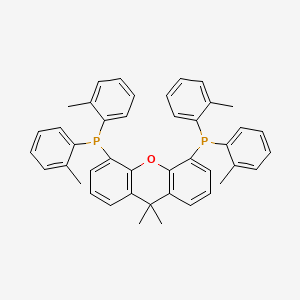

![2-(3,4-Dichlorophenyl)-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14143244.png)
